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Compound of Interest

Compound Name: BI-860585

Cat. No.: B1192380

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mTORC1/2 inhibitor BI-860585 and other
therapeutic alternatives in the context of rapamycin-resistant cancers. While direct preclinical
comparisons of BI-860585 in rapamycin-resistant models are not extensively available in the
public domain, this document synthesizes existing preclinical and clinical data for BI-860585
and contrasts it with data from other mTOR inhibitors that have been evaluated in rapamycin-
resistant settings.

Introduction to Rapamycin Resistance and Next-
Generation mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation,
and survival, making it a key target in oncology. First-generation mTOR inhibitors, such as
rapamycin and its analogs (rapalogs), allosterically inhibit mMTOR Complex 1 (nTORCL1).
However, their clinical efficacy is often limited by intrinsic or acquired resistance. A primary
mechanism of resistance involves the feedback activation of the PI3K/AKT signaling pathway,
which is not inhibited by mTORC1-specific agents.[1] This has spurred the development of
second-generation mTOR inhibitors, which are ATP-competitive and target the kinase domain
of mTOR, thereby inhibiting both mTORC1 and mTORC2.[2] BI-860585 is a potent and
selective ATP-competitive mTORC1 and mTORC2 serine/threonine kinase inhibitor.[3]

BI-860585: Preclinical and Clinical Efficacy
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While specific preclinical studies on BI-860585 in rapamycin-resistant models are limited, its
efficacy has been demonstrated in various sarcoma cell lines.[4] A Phase | clinical trial has also
provided insights into its safety and anti-tumor activity in a broader patient population with
advanced solid tumors.[3][5]

Preclinical Efficacy of BI-860585 in Sarcoma Cell Lines

A study evaluated the antiproliferative effects of BI-860585 across a panel of 20 sarcoma cell
lines, demonstrating its broad activity. The half-maximal effective concentration (EC50) values
are summarized in the table below.[4]
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Cell Line Histological Origin BI-860585 EC50 (nM)
A204 Rhabdomyosarcoma 160
A673 Ewing sarcoma 120
CHP-100 Ewing sarcoma 140
ES-2 Ewing sarcoma 130
Hs 729 Rhabdomyosarcoma 110
Hs 913T Chondrosarcoma 150
HSSYII Synovial sarcoma 130
HT-1080 Fibrosarcoma 120
MG-63 Osteosarcoma 130
MHH-ES-1 Ewing sarcoma 110
NCI-H1355 Mesothelioma 140
RD Rhabdomyosarcoma 120
RH-30 Rhabdomyosarcoma 110
Saos-2 Osteosarcoma 130
SK-ES-1 Ewing sarcoma 120
SK-LMS-1 Leiomyosarcoma 110
SW 1353 Chondrosarcoma 140
SW-872 Liposarcoma 130
U-2 0S Osteosarcoma 120
YAMATO-SS Synovial sarcoma 110

Clinical Efficacy of BI-860585 (Phase | Study)

A Phase | clinical trial (NCT01938846) evaluated BI-860585 as a single agent and in
combination with exemestane or paclitaxel in patients with advanced solid tumors.[3][5][6]
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Objective .
Disease Control
Treatment Arm N Response Rate
Rate (DCR)
(ORR)
BI-860585
41 0% 20%
Monotherapy
BI-860585 +
25 16% (4 PRs) 28%
Exemestane
BI-860585 +
_ 24 21% (4 PRs, 1 CR) 58%
Paclitaxel
(PR: Partial

Response, CR:

Complete Response)

Notably, one patient with breast cancer who had been pre-treated with an mTORCL1 inhibitor
and exemestane achieved a partial response in the BI-860585 plus exemestane arm,
suggesting potential efficacy in a setting of acquired resistance to first-generation mTOR
inhibitors.[6]

Alternative mTOR Inhibitors in Rapamycin-Resistant
Models

Several other ATP-competitive mTOR inhibitors have demonstrated efficacy in preclinical

models of rapamycin resistance.

Torin-2

Torin-2, a dual mMTORC1/mTORC?2 inhibitor, has shown superior efficacy compared to
rapamycin in neuroblastoma cell lines. It exhibited a thousand-fold lower IC50 than rapamycin
and resulted in a broader inhibition of the mTOR pathway.[7][8]

Cell Line Rapamycin IC50 (uM) Torin-2 IC50 (nM)

SK-N-BE(2) 24.27 £ 0.003 28.52 £ 0.012
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OSI-027

0SI-027 is another potent and selective dual inhibitor of mMTORC1 and mTORC2. It has
demonstrated potent antiproliferative effects in both rapamycin-sensitive and rapamycin-
insensitive cancer cell lines.[9]

Cell Line (Rapamycin-Insensitive) 0SI-027 IC50 (uM)
A549 (Lung) 0.8
HCT-116 (Colon) 0.7
PC-3 (Prostate) 1.2

Experimental Protocols
Cell Viability Assay (BI-860585 in Sarcoma)[4]

e Cell Seeding: Sarcoma cell lines were seeded in 96-well plates.

Drug Treatment: Cells were treated with various concentrations of BI-860585.

Incubation: Cells were incubated for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability was determined using a standard method such as the
CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

Data Analysis: EC50 values were calculated from the dose-response curves.

In Vitro mTOR Kinase Assay[10][11]

e Substrate: Inactive S6K protein was used as the substrate.
e Enzyme: Active mTOR (catalytic domain) was used.

» Reaction Buffer: A kinase buffer containing ATP and necessary cofactors (e.g., MgClI2,
MnCI2) was used.

e Inhibitor Addition: The assay was performed in the presence of varying concentrations of the
MTOR inhibitor.
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o Reaction: The kinase reaction was initiated by adding ATP and incubated at 30°C for 30
minutes.

o Detection: The reaction was stopped, and the phosphorylation of the substrate (p-S6K) was
detected by Western blotting.

Xenograft Tumor Model[9]

o Cell Implantation: Human cancer cells (e.g., rapamycin-resistant lines) are subcutaneously
injected into immunocompromised mice.

o Tumor Growth: Tumors are allowed to grow to a palpable size.

o Treatment: Mice are randomized into treatment groups (vehicle control, rapamycin, test
inhibitor). The drugs are administered according to a specified dose and schedule (e.g., daily
oral gavage).

e Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers.

o Endpoint: The study continues until tumors reach a predetermined size or for a specified
duration. Tumor growth inhibition is calculated.

Signaling Pathways and Experimental Workflow
MTOR Signaling and Rapamycin Resistance
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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